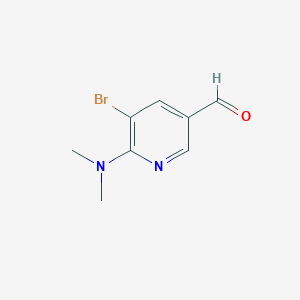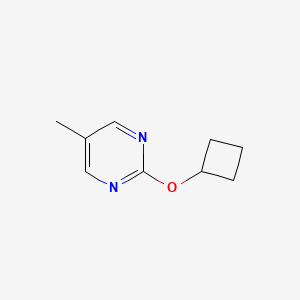![molecular formula C9H8BrF3N2 B8143202 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B8143202.png)
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is a chemical compound with the molecular formula C9H8BrF3N2 and a molecular weight of 281.08 g/mol It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a trifluoromethyl-substituted azetidine ring at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Azetidine Ring: The brominated pyridine is then reacted with a trifluoromethyl-substituted azetidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like K2CO3.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity.
Biochemical Probes: It interacts with target proteins, allowing researchers to study protein function and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the azetidine ring.
5-Bromo-2-fluorobenzotrifluoride: Contains a bromine and trifluoromethyl group but on a benzene ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl-substituted azetidine ring, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
5-bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2/c10-7-1-2-8(14-3-7)15-4-6(5-15)9(11,12)13/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGBLVGKMEQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride](/img/structure/B8143144.png)



![1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8143168.png)


![N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8143185.png)




![2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B8143198.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B8143205.png)
